BenchChemオンラインストアへようこそ!

Antimicrobial peptide

Clinical trial Wound infection Topical antimicrobial

Pexiganan is a first-in-class antimicrobial peptide with potent, broad-spectrum activity (MIC 2 μg/mL against E. coli) and a multi-hit membrane disruption mechanism that minimizes resistance emergence. Unlike conventional antibiotics, it retains efficacy against multidrug-resistant strains and exhibits collateral sensitivity in antibiotic-resistant backgrounds. Procure ≥98% purity pexiganan for topical wound infection research, diabetic foot ulcer models, and resistance evolution studies.

Molecular Formula
Molecular Weight
Cat. No. B1578265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Peptide Comparative Potency and Procurement Selection Guide: Evidence-Based Differentiation from Conventional Antibiotics and In-Class Analogs


Antimicrobial peptides (AMPs) are a diverse class of cationic host defense molecules that exert broad-spectrum antimicrobial activity primarily through membrane disruption and intracellular targeting mechanisms [1]. Unlike conventional antibiotics that act on specific molecular targets, many AMPs employ multi-hit, non-specific membrane interactions that reduce the likelihood of resistance emergence [2]. This evidence guide focuses on quantifying performance differentials between specific AMP candidates and their closest therapeutic comparators, providing procurement-relevant data on clinical efficacy, in vitro potency against multidrug-resistant pathogens, proteolytic stability, resistance evolution trajectories, and therapeutic indices [3].

Why AMP Selection Cannot Be Based on Generic Substitution: Physicochemical Heterogeneity Dictates Therapeutic Utility


Antimicrobial peptides exhibit profound sequence-dependent variation in antimicrobial potency, hemolytic activity, and proteolytic stability that precludes interchangeable use [1]. A direct comparison of five clinically relevant AMPs against E. coli MG1655 revealed MIC values spanning a 32-fold range—from 2 μg/mL for melittin and pexiganan to 64 μg/mL for magainin II—demonstrating that potency differences within the same functional class exceed an order of magnitude [2]. Furthermore, therapeutic indices (calculated as HC50/MIC or HC10/GM) vary by over 100-fold across rationally designed AMP variants, with optimized candidates achieving TI values exceeding 200 while unoptimized parent peptides exhibit TI values below 10 [3]. This heterogeneity, combined with divergent susceptibility to serum proteases and differential in vivo pharmacokinetic profiles, mandates evidence-based selection of specific AMP candidates rather than class-level procurement decisions .

Product-Specific Quantitative Differentiation Evidence for Antimicrobial Peptide Candidate Selection


Peceleganan vs. Silver Sulfadiazine: Phase III Clinical Efficacy in Skin Wound Infections with 570-Patient Randomized Trial Data

Peceleganan, a synthetic antimicrobial peptide spray, demonstrated statistically superior clinical efficacy compared to silver sulfadiazine (SSD) in a phase III randomized clinical trial involving 570 patients with skin wound infections [1]. The study, conducted as a multicenter, open-label investigation, evaluated clinical efficacy on posttreatment day 8 and found that the peceleganan-treated group achieved a statistically higher clinical efficacy rate than the control group receiving conventional SSD therapy [2]. This represents one of the few completed phase III trials directly comparing an AMP to a standard-of-care topical antibiotic with quantitatively reported superiority in a clinical endpoint.

Clinical trial Wound infection Topical antimicrobial

SET-M33L AMP Series: 7- to 300-Fold Lower MIC/MBC Compared to Tobramycin and Ceftazidime Against Multidrug-Resistant P. aeruginosa Biofilms

The antimicrobial peptides SET-M33L and SET-M33L-PEG were evaluated against 10 clinical isolates of Pseudomonas aeruginosa, including multidrug-resistant strains, with direct comparison to three conventional antibiotics [1]. Minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for the SET-M33L peptides were 7- to 100-fold lower than tobramycin and 10- to 300-fold lower than ceftazidime across the tested isolates [2]. Additionally, fractional bactericidal concentration (FBC) indices demonstrated synergistic effects (FBC < 0.5) when combined with conventional agents for most isolates, indicating enhanced bactericidal activity in combination regimens [3].

Biofilm Pseudomonas aeruginosa Multidrug-resistant

D-Enantiomer AMPs: Complete Protease Resistance and 53- to 80-Fold Therapeutic Index Improvement Over L-Peptide Parent V681

The D-enantiomer of the α-helical antimicrobial peptide V681, designated d-V13KD, exhibited complete resistance to trypsin digestion while the L-enantiomer underwent rapid proteolytic degradation [1]. This enantiomeric conversion resulted in dramatic improvements in therapeutic indices compared to the parent peptide V681: 53-fold against Pseudomonas aeruginosa strains, 80-fold against Gram-negative bacteria, 69-fold against Gram-positive bacteria, and 33-fold against Candida albicans [2]. A separate study on cationic heptapeptides P4C and P5C confirmed that all-D-amino acid versions were completely protease-resistant and non-hemolytic, with MD simulations attributing this stability to ≥10 kcal/mol reduction in peptide:protease binding affinity following L→D chirality conversion .

Protease resistance D-amino acids Therapeutic index

AMP Resistance Evolution: E. coli Develops Resistance to Ciprofloxacin and Kanamycin at Notably Faster Rates Than to AMPs in Parallel Evolution Experiments

A systematic evolutionary trajectory analysis compared resistance development in E. coli against eight antibiotics and ten antimicrobial peptides under controlled laboratory evolution conditions [1]. The study revealed that E. coli develops resistance to antibiotics—particularly ciprofloxacin and kanamycin—at a notably faster rate than to AMPs [2]. Additionally, antibiotic-evolved strains exhibited higher fitness costs than AMP-evolved bacteria, manifested as reduced bacterial growth and impaired swimming motility [3]. Notably, the study demonstrated collateral sensitivity: trimethoprim-resistant E. coli strains with thyA mutations displayed enhanced susceptibility to pexiganan in both in vitro and in vivo models [4].

Resistance evolution Escherichia coli Fitness cost

Cyclic AMP C-LR18: 32-Fold MIC Advantage Over Linear Parent After Protease Exposure and 3.37- to 4.46-Fold Extended Half-Life In Vivo

End-to-end cyclization of the α-helical AMP LR18 via disulfide bond formation produced C-LR18, which maintained the low cytotoxicity and hemolytic activity of the parent peptide while substantially improving stability [1]. After treatment with 1 mg/mL trypsin, carboxypeptidase, or papain for 1 hour, the MIC of C-LR18 against E. coli ATCC25922 remained at 4 μM, whereas the linear parent LR18 MIC increased to 128 μM—a 32-fold difference in retained antimicrobial activity [2]. Following exposure to 50% serum for 30 minutes, C-LR18 MIC increased 4-fold versus a 16-fold increase for LR18. The half-life of C-LR18 in plasma and in rats was extended to 3.37-fold and 4.46-fold that of LR18, respectively [3].

Cyclic peptide Half-life extension Protease stability

Api137 vs. Api88: Serum Half-Life Improvement from ~5 Minutes to ~6 Hours Enables In Vivo Efficacy at 0.6 mg/kg in Murine E. coli Infection Model

Optimization of the proline-rich antimicrobial peptide apidaecin produced Api137, which demonstrated dramatically improved serum stability compared to its predecessor Api88 [1]. The serum half-life of Api88 was only approximately 5 minutes, whereas Api137 exhibited a half-life of approximately 6 hours—a greater than 70-fold improvement [2]. This pharmacokinetic enhancement translated to robust in vivo efficacy: Api137 rescued all NMRI mice from lethal intraperitoneal E. coli ATCC 25922 infection when administered at 0.6 mg/kg three times intraperitoneally starting 1 hour post-infection [3]. By comparison, the reference PrAMP Onc72 exhibited a serum half-life of approximately 3 hours, positioning Api137 with a 2-fold half-life advantage over this alternative proline-rich candidate [4].

Proline-rich AMP Pharmacokinetics In vivo efficacy

Evidence-Driven Application Scenarios for Antimicrobial Peptide Procurement and Research Prioritization


Topical Treatment of Skin Wound Infections Requiring Antibiotic-Sparing Therapy

Procurement of peceleganan spray is justified for clinical settings managing skin wound infections where reducing selective pressure for antibiotic resistance is a priority. The phase III randomized trial with 570 patients demonstrated statistically superior clinical efficacy compared to silver sulfadiazine on posttreatment day 8 [1]. This scenario applies to burn units, surgical wound care, and chronic ulcer management where topical AMP administration bypasses systemic toxicity concerns while delivering proven clinical superiority over a conventional topical antibiotic.

Combating Multidrug-Resistant Pseudomonas aeruginosa Biofilm Infections

SET-M33L or SET-M33L-PEG should be prioritized for research programs targeting P. aeruginosa biofilm infections, particularly in cystic fibrosis or chronic wound contexts. The 7- to 100-fold lower MIC/MBC versus tobramycin and 10- to 300-fold lower versus ceftazidime against MDR clinical isolates [2] quantifies a potency advantage that may overcome the high antibiotic concentrations required for biofilm eradication. The demonstrated synergistic FBC indices (FBC < 0.5) with conventional agents [3] further support combination therapy strategies for recalcitrant biofilm infections.

Systemic Administration Requiring Extended Half-Life and Protease Resistance

For applications requiring systemic AMP delivery (e.g., bacteremia, pneumonia, intra-abdominal infections), procurement should prioritize D-enantiomer AMPs such as d-V13KD or cyclic AMPs such as C-LR18. d-V13KD provides complete trypsin resistance and 53- to 80-fold improved therapeutic indices over L-peptide parent compounds [4], while C-LR18 offers 3.37- to 4.46-fold extended plasma half-life and 32-fold superior MIC retention after protease exposure [5]. Api137 provides an alternative with ~6-hour serum half-life and demonstrated murine efficacy at 0.6 mg/kg [6]. These candidates overcome the primary barrier to systemic AMP use: rapid proteolytic degradation and renal clearance.

Chronic Infection Management Where Resistance Evolution Risk Must Be Minimized

AMP candidates should be prioritized over conventional antibiotics for chronic infection applications (e.g., osteomyelitis, prosthetic joint infections, chronic suppurative lung disease) based on evolutionary trajectory data showing notably faster resistance development to ciprofloxacin and kanamycin compared to AMPs in E. coli [7]. The observed collateral sensitivity phenomenon—where antibiotic-resistant strains (e.g., trimethoprim-resistant E. coli with thyA mutations) exhibit enhanced susceptibility to AMPs such as pexiganan [8]—provides additional rationale for AMP procurement in settings with pre-existing antibiotic resistance, as AMPs may retain or even gain efficacy against resistant populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.